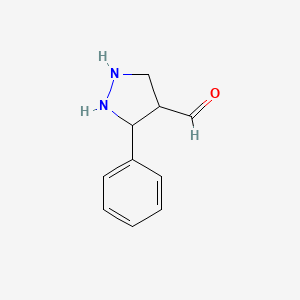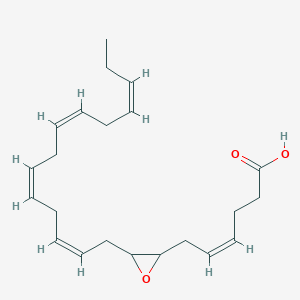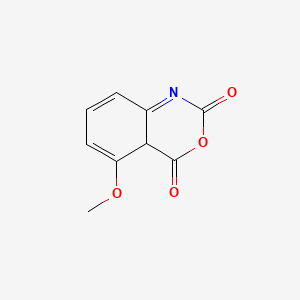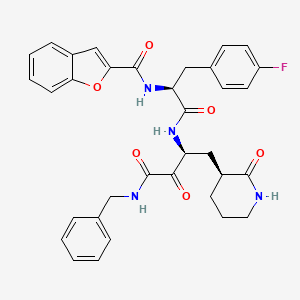
Ctsl/capn1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ctsl/capn1-IN-1 is a compound identified as a potent dual target inhibitor against cathepsin L and calpain-1, which are host cysteine proteases. These proteases play crucial roles in viral entrance into cells and infection-related immune responses. The compound has shown significant potential in inhibiting the activity of these proteases, making it a promising candidate for antiviral and anti-inflammatory therapies .
Preparation Methods
The preparation of Ctsl/capn1-IN-1 involves the synthesis of peptidomimetic α-ketoamide compounds. The synthetic route includes the formation of α-ketoamide groups that covalently bind to the cysteine residues of cathepsin L and calpain-1. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and stability of the compound.
Chemical Reactions Analysis
Ctsl/capn1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its activity or stability.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ctsl/capn1-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the inhibition mechanisms of cysteine proteases.
Biology: It is employed in research on viral entry mechanisms and immune responses.
Medicine: The compound shows potential as an antiviral and anti-inflammatory agent, particularly in the context of coronavirus infections.
Industry: This compound can be used in the development of new therapeutic agents targeting viral infections and inflammatory diseases
Mechanism of Action
Ctsl/capn1-IN-1 exerts its effects by covalently binding to the cysteine residues of cathepsin L and calpain-1. This binding inhibits the proteolytic activity of these enzymes, thereby blocking viral entry into cells and modulating immune responses. The molecular targets involved include the active sites of cathepsin L and calpain-1, which are crucial for their enzymatic activity .
Comparison with Similar Compounds
Ctsl/capn1-IN-1 is unique in its dual inhibitory activity against both cathepsin L and calpain-1. Similar compounds include:
Mg-132: A proteasome inhibitor with some activity against cathepsin L.
Z-FA-FMK: A specific inhibitor of cathepsin L.
Leupeptin hemisulfate: An inhibitor of various cysteine proteases, including cathepsin L.
Mg-101: Another proteasome inhibitor with activity against cathepsin L.
Calpeptin: A calpain inhibitor with some activity against cathepsin L
This compound stands out due to its potent and broad-spectrum activity, making it a promising candidate for further development.
Properties
Molecular Formula |
C34H33FN4O6 |
|---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-4-(benzylamino)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C34H33FN4O6/c35-25-14-12-21(13-15-25)17-27(39-33(43)29-19-23-9-4-5-11-28(23)45-29)32(42)38-26(18-24-10-6-16-36-31(24)41)30(40)34(44)37-20-22-7-2-1-3-8-22/h1-5,7-9,11-15,19,24,26-27H,6,10,16-18,20H2,(H,36,41)(H,37,44)(H,38,42)(H,39,43)/t24-,26-,27-/m0/s1 |
InChI Key |
SRHHDOABGJNSIE-URORMMCBSA-N |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)C[C@@H](C(=O)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
C1CC(C(=O)NC1)CC(C(=O)C(=O)NCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


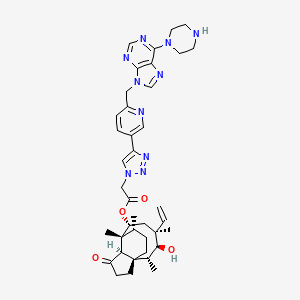
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
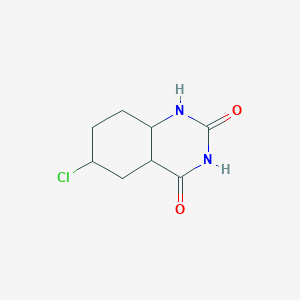
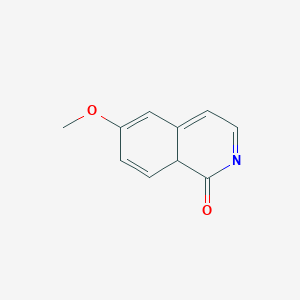
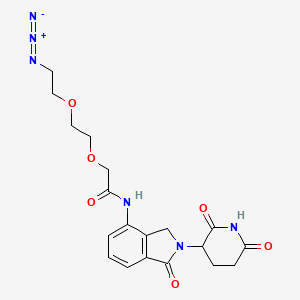
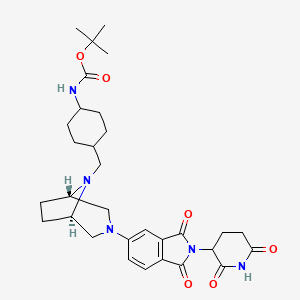

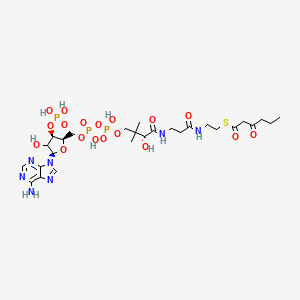
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)
![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
